6,9-dimethylspiro[4.4]nonan-1-one
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Overview
Description
6,9-Dimethylspiro[4.4]nonan-1-one is an organic compound with the molecular formula C11H18O and a molar mass of 166.26 g/mol . It is characterized by a spiro structure, which means it has two rings that share a single atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-dimethylspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with a diene in the presence of a Lewis acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethylspiro[4.4]nonan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,9-Dimethylspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,9-dimethylspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound’s reactivity is largely influenced by the presence of the spiro center, which can stabilize transition states and intermediates during chemical reactions. The pathways involved often include nucleophilic attack on the carbonyl group and subsequent rearrangements .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane-1-one: Similar spiro structure but with a different ring size.
6,9-Dimethylspiro[4.5]decane-1-one: Similar structure with an additional carbon in the ring.
Spiro[4.4]nonane-1-one: Lacks the methyl groups present in 6,9-dimethylspiro[4.4]nonan-1-one.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of two methyl groups, which influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of spirocyclic systems in various chemical and biological contexts .
Properties
CAS No. |
3859-46-9 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.3 |
Purity |
95 |
Origin of Product |
United States |
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